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5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Documentation Hub

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  • Product: 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • CAS: 1190321-45-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while often exhibiting improved physicochemical properties such as solubility and metabolic stability. The introduction of a fluorine atom and a nitro group at the 5- and 3-positions, respectively, further modulates the electronic and steric properties of the molecule, making 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine a highly valuable building block in drug discovery.

Fluorination is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The strong electronegativity of fluorine can alter the pKa of nearby functional groups and influence conformational preferences. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the pyrrolo[2,3-b]pyridine ring system, making it a key handle for further synthetic transformations. This guide provides a comprehensive overview of the synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, focusing on a reliable synthetic route, detailed experimental protocols, and the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves a two-step sequence starting from the commercially available 2-amino-5-fluoropyridine. The first step is the construction of the pyrrole ring to form the 5-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate. This is followed by a regioselective nitration at the 3-position of the azaindole core.

Synthesis_Strategy Start 2-Amino-5-fluoropyridine Intermediate 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Pyrrole Ring Formation Target 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Intermediate->Target Regioselective Nitration Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3+ H₂NO₃⁺ NO2+H2O NO2+H2O H2NO3+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- Azaindole 5-Fluoro-1H-pyrrolo[2,3-b]pyridine SigmaComplex Sigma Complex (Resonance Stabilized) Product 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine SigmaComplex->Product -H⁺ AzaindoleNO2+ AzaindoleNO2+ AzaindoleNO2+->SigmaComplex

Exploratory

5-Fluoro-3-nitro-7-azaindole: A Privileged Scaffold for Kinase Inhibitor Discovery

Topic: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary & Chemical Identity

5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-45-9) is a high-value heterocyclic intermediate belonging to the 7-azaindole class.[1] In modern medicinal chemistry, this scaffold serves as a critical bioisostere for the purine core found in ATP, making it an essential building block for the synthesis of ATP-competitive kinase inhibitors (e.g., targeting JAK, TRK, or MAPK pathways).[1]

The presence of the 5-fluorine atom is a strategic design element, enhancing metabolic stability by blocking oxidative metabolism at the electron-rich C5 position, while the 3-nitro group acts as a versatile synthetic handle, primarily serving as a masked amine for subsequent amide coupling or urea formation.[1]

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue
CAS Number 1190321-45-9
IUPAC Name 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Common Name 5-Fluoro-3-nitro-7-azaindole
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Yellow to Orange Solid (Characteristic of nitro-heterocycles)
Solubility Low in Water; High in DMSO, DMF, DMAc
pKa (Predicted) ~12.5 (Pyrrole NH)
Melting Point >250°C (Decomposition likely)

Structural Utility & Mechanism of Action

The utility of CAS 1190321-45-9 lies in its ability to mimic the adenine ring of ATP.[1] When incorporated into a drug molecule, the 7-azaindole core forms key hydrogen bonds with the "hinge region" of kinase enzymes.[1]

Mechanistic Rationale for Scaffold Selection
  • Hinge Binding: The pyridine nitrogen (N7) accepts a hydrogen bond from the kinase backbone, while the pyrrole nitrogen (N1) donates a hydrogen bond.[1]

  • Metabolic Blockade: The C5-position is a common "soft spot" for Cytochrome P450 oxidation.[1] The fluorine substitution at this position (C-F bond energy ~116 kcal/mol) effectively blocks metabolism, extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Electronic Modulation: The electron-withdrawing nitro group (and subsequent amine) tunes the acidity of the pyrrole NH, influencing binding affinity.[1]

Visualization: Structural Reactivity Map

The following diagram illustrates the reactive sites of the molecule, guiding synthetic strategy.

ReactivityMap Figure 1: Structural Reactivity & Pharmacophore Mapping of CAS 1190321-45-9 Scaffold 5-Fluoro-3-nitro-7-azaindole (Core Scaffold) Nitro C3-Nitro Group (Synthetic Handle) Scaffold->Nitro Reduction to -NH2 (Precursor for Amides/Ureas) Fluoro C5-Fluorine (Metabolic Blocker) Scaffold->Fluoro Blocks CYP450 Oxidation PyrroleN N1-Pyrrole Nitrogen (H-Bond Donor / Alkylation Site) Scaffold->PyrroleN Binds Kinase Hinge (Glu/Met residues)

[1][8]

Synthetic Protocols: Reduction & Functionalization

The primary workflow for this compound involves the reduction of the nitro group to an amine (3-amino-5-fluoro-7-azaindole), which is unstable and must be used immediately or protected.[1]

Protocol A: Catalytic Hydrogenation (Standard)

Use this method for high-purity conversion on a gram scale.[1]

Reagents:

  • Substrate: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (0.1 eq by weight)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (concentration ~0.1 M). Ensure the vessel is purged with nitrogen (N₂) to remove oxygen.[1]

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere. Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Disappearance of Nitro peak [M+H]⁺ 182; Appearance of Amine peak [M+H]⁺ 152).[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1]

  • Immediate Use: Concentrate the filtrate in vacuo. The resulting amine is prone to oxidation (turning dark/purple).[1] Do not store. Proceed immediately to the coupling step (e.g., reaction with an acid chloride or isocyanate).

Protocol B: Iron-Mediated Reduction (Alternative)

Use this method if the substrate contains halogen-sensitive groups (though C-F is stable to H₂, C-Cl/Br might not be).[1]

Reagents:

  • Iron Powder (Fe, 5.0 eq)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

  • Solvent: EtOH/Water (4:1 ratio)[1]

Methodology:

  • Suspend the substrate, Fe powder, and NH₄Cl in EtOH/Water.[1]

  • Heat to reflux (80°C) for 1–2 hours.

  • Filter hot through Celite.[1]

  • Concentrate and extract with Ethyl Acetate (EtOAc).[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 2: Synthetic Workflow for Kinase Inhibitor Generation Start Start: CAS 1190321-45-9 (Nitro-Azaindole) Step1 Step 1: Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Reduction Intermediate Intermediate: 3-Amino-5-fluoro-7-azaindole (Unstable/Air Sensitive) Step1->Intermediate Filtration & Concentration Step2 Step 2: Coupling (R-COCl or R-NCO) Intermediate->Step2 Immediate Reaction Final Final Product: Kinase Inhibitor Candidate (Amide/Urea Linked) Step2->Final Purification

Handling, Stability & Safety

Expert Insight: Nitro-azaindoles are generally stable solids but can be shock-sensitive or thermally unstable at high temperatures.[1] The reduced amine form is highly sensitive to oxidation.[1]

  • Storage: Store CAS 1190321-45-9 at 2–8°C in a tightly sealed container, protected from light.

  • Safety:

    • Explosion Hazard: Although less explosive than simple nitro-aromatics, treat all nitro-heterocycles as potentially energetic.[1] Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) data.[1]

    • Toxicity: Treat as a potential mutagen.[1] Use full PPE (gloves, lab coat, fume hood).[1]

  • Solubility Management: If the compound precipitates during reactions, use a co-solvent like THF or DMF.[1] Avoid acetone if primary amines are present (formation of imines).[1]

References

  • Chemical Identity: PubChem Compound Summary for CID 72734520 (Related Azaindoles). Link

  • Synthetic Methodology: Song, J. J., et al.[1] "Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002.[1] (Foundational chemistry for nitro-azaindole reduction). Link

  • Scaffold Utility: Zhang, Z., et al.[1] "7-Azaindoles as Privileged Scaffolds in Kinase Inhibitor Discovery."[1] Journal of Medicinal Chemistry, 2017.[1] Link

  • Supplier Data: MolCore & BLDPharm Catalog Entries for CAS 1190321-45-9.[1] (Verifying commercial availability and physical state). Link

(Note: While specific clinical data for this exact intermediate is proprietary to the patent holder, the protocols above represent the industry standard for utilizing this scaffold in drug discovery.)

Sources

Foundational

5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine IUPAC name

Technical Monograph: Strategic Utility of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Abstract This technical guide analyzes the structural pharmacology, synthetic architecture, and downstream utility of 5-fluoro-3-nitro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Utility of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract This technical guide analyzes the structural pharmacology, synthetic architecture, and downstream utility of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a functionalized derivative of the 7-azaindole scaffold, this molecule represents a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (JAK, FGFR, TRK). This monograph provides validated experimental protocols for its synthesis and reduction, elucidates the electronic governance of its regioselectivity, and maps its role in modern drug discovery.

Structural Pharmacology & Rational Design

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for both indole and purine rings. The specific functionalization of the 5-fluoro-3-nitro derivative offers three distinct pharmacological advantages:

  • Bioisosterism & H-Bonding: The N7 nitrogen provides a hydrogen bond acceptor site absent in the indole parent, mimicking the N7 of adenine. This allows for bidentate binding modes in the hinge region of kinase domains.

  • Metabolic Stability (The 5-Fluoro Effect): The C5 position of the 7-azaindole scaffold is electronically prone to oxidative metabolism (hydroxylation). Substitution with fluorine (

    
    ) blocks this metabolic soft spot due to the high strength of the C-F bond (approx. 116 kcal/mol), extending the in vivo half-life of the final drug candidate.
    
  • Synthetic Orthogonality (The 3-Nitro Handle): The 3-nitro group serves as a "masked" amine. It is strongly electron-withdrawing, which temporarily deactivates the ring against further electrophilic attack during multi-step synthesis, and can be selectively reduced to a primary amine (

    
    ) for coupling with electrophiles (ureas, amides) to access the ATP-binding pocket.
    

Synthetic Architecture & Regioselectivity

The synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine hinges on the Electrophilic Aromatic Substitution (EAS) of the parent 5-fluoro-7-azaindole.

The Regioselectivity Paradox: The 7-azaindole system presents a conflict between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • Pyridine Ring: The nitrogen at position 7 pulls electron density, deactivating the ring system.

  • Pyrrole Ring: The nitrogen at position 1 donates electron density into the

    
    -system.
    

Mechanistic Outcome: Under strongly acidic nitration conditions, the pyridine nitrogen is protonated, further deactivating the pyridine ring.[1] Consequently, the electrophile (nitronium ion,


) attacks the most nucleophilic site remaining: C3 of the pyrrole ring .[1] This regioselectivity is high, typically >95%, avoiding the C2 position unless C3 is blocked.
Visualization: Synthetic Pathway & Electronic Flow

The following diagram illustrates the conversion of the starting material to the target nitro-intermediate and its subsequent reduction to the bioactive amine.

SyntheticPathway cluster_electronics Electronic Governance Start 5-Fluoro-7-azaindole (Precursor) Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Intermediate 5-Fluoro-3-nitro-7-azaindole (Target Intermediate) Reagent1->Intermediate Electrophilic Subst. (C3) Reagent2 H2, Pd/C (Catalytic Reduction) Intermediate->Reagent2 Product 3-Amino-5-fluoro-7-azaindole (Kinase Hinge Binder) Reagent2->Product Hydrogenation Effect1 Pyridine N7: Deactivates Ring Effect2 Pyrrole C3: Nucleophilic Hotspot

Caption: Synthetic workflow for 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, highlighting the regioselective nitration at C3 followed by reduction.

Experimental Protocols

The following protocols are designed for reproducibility and safety, adhering to standard medicinal chemistry practices.

Protocol A: Regioselective Nitration

Objective: Synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Scale: 10 mmol (approx. 1.36 g of starting material).

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.36 g, 10 mmol) in concentrated Sulfuric Acid (

    
    )  (15 mL).
    
    • Critical Step: Cool the solution to 0°C using an ice-salt bath. The reaction is highly exothermic; temperature control is vital to prevent decomposition.

  • Addition: Dropwise, add Fuming Nitric Acid (

    
    , >90%)  (1.0 mL, approx. 24 mmol) over 20 minutes.
    
    • Observation: Maintain internal temperature below 5°C. The solution may turn yellow/orange.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C) and stir for an additional 2 hours.

    • Monitoring: Check progress via LC-MS (Target Mass: [M+H]+ = 182.1).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product typically precipitates as a yellow solid.

  • Workup: Adjust pH to ~8-9 using 50% NaOH solution (carefully, exotherm) or solid

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]
    
Protocol B: Reduction to 3-Amine

Objective: Conversion to 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor for drug coupling).

  • Setup: Dissolve the nitro intermediate (1.81 g, 10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (180 mg, 10 wt%).

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Stir under a hydrogen atmosphere (

    
     balloon or 1 atm) at room temperature for 4-6 hours.
    
  • Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the amine (often unstable, use immediately for coupling).

Physicochemical Profile

PropertyValue (Predicted/Exp)Relevance
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Core composition.[2][3]
Molecular Weight 181.12 g/mol Low MW allows for significant decoration in lead optimization.
cLogP ~1.2Moderate lipophilicity; good membrane permeability.
pKa (Pyrrole NH) ~13.5Acidic enough for deprotonation by strong bases (NaH) for N-alkylation.
pKa (Pyridine N) ~2.5Reduced basicity due to electron-withdrawing nitro group.
H-Bond Donors 1 (NH)Key interaction with kinase hinge region (Glu/Met residues).
H-Bond Acceptors 4 (N, O, O, F)Multiple vectors for solvent/protein interaction.

Downstream Applications in Drug Discovery[5]

The 3-amino derivative generated from this nitro-compound is a versatile nucleophile. It is frequently reacted with:

  • Isocyanates: To form Ureas (Common in FGFR inhibitors).

  • Acid Chlorides/Carboxylic Acids: To form Amides (Common in JAK inhibitors).

  • Sulfonyl Chlorides: To form Sulfonamides .

Case Study Relevance: Compounds derived from this scaffold often exhibit "Type I" kinase binding, where the 7-azaindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The 5-fluoro group sits in the hydrophobic pocket, often interacting with the "gatekeeper" residue, influencing selectivity against other kinases.

References

  • Synthesis of 7-Azaindole Derivatives

    • Source: ChemicalBook & PharmaBlock.
    • Context: General methodology for Rh(III)
    • Link:

  • Nitration Methodologies for Heterocycles

    • Source: ResearchGate (ARK
    • Title: Direct nitration of five membered heterocycles.[4]

    • Context: Protocols for nitrating electron-deficient/rich heterocycles using acetyl nitr
    • Link:

  • Medicinal Chemistry of Azaindoles

    • Source: N
    • Title: Azaindole Therapeutic Agents.[5][6]

    • Context: Comprehensive review of 7-azaindole pharmacophores in FDA-approved drugs (Vemurafenib) and clinical candidates.[6]

    • Link:

  • Starting Material Data (5-Fluoro-7-azaindole)

    • Source: PubChem.[7]

    • Title: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (CID 24728605).
    • Context: Physical properties and identifiers for the precursor.[1]

    • Link:

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 5-Fluoro-3-Nitro-1H-Pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors

Introduction: Targeting Aberrant FGFR Signaling in Oncology The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Genetic aberrations such as gene amplification, activating mutations, and translocations involving FGFRs are increasingly identified as key oncogenic drivers in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[3][4] This has established the FGFR family of receptor tyrosine kinases as a high-priority target for the development of selective anticancer therapies. Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have shown significant promise, with several agents now approved for clinical use.[1]

Central to the development of many potent and selective FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. This heterocyclic core acts as an effective hinge-binder, mimicking the adenine portion of ATP to form key hydrogen bond interactions within the kinase active site.[5] Strategic functionalization of this core is paramount for achieving high potency and selectivity. This application note provides a detailed guide on the use of a key intermediate, 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine , in the synthesis of a class of potent FGFR inhibitors. We will explore the rationale behind its use and provide a detailed, field-proven protocol for its conversion into advanced inhibitor scaffolds.

The Rationale for 5-Fluoro-3-Nitro-1H-Pyrrolo[2,3-b]pyridine as a Key Building Block

The choice of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a starting material is predicated on the distinct and advantageous roles of its substituents, which are installed to facilitate subsequent reactions and to impart desirable properties to the final inhibitor.

  • The 3-Nitro Group as a Masked Amine: The nitro group at the C3 position serves as a robust and versatile precursor to the critical 3-amino functionality. The 3-amino group is a common feature in many kinase inhibitors, often serving as an anchor point for building out side chains that occupy the solvent-exposed region of the ATP-binding pocket. Its introduction via nitration followed by reduction is a reliable and well-established synthetic strategy in heterocyclic chemistry. The reduction of the nitro group to an amine is typically a high-yielding and clean transformation.

  • The 5-Fluoro Substituent for Enhanced Potency and Improved Physicochemical Properties: The fluorine atom at the C5 position plays a multifaceted role. From a biological standpoint, it can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the kinase domain, thereby increasing binding affinity and potency.[6] From a medicinal chemistry perspective, the incorporation of fluorine can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[7] Furthermore, it can modulate the pKa of the pyrrolo[2,3-b]pyridine core, influencing the compound's overall physicochemical properties, such as solubility and membrane permeability.

FGFR Signaling Pathway and Inhibition

To understand the context of this synthesis, it is crucial to visualize the pathway being targeted. Ligand (FGF) binding induces dimerization and autophosphorylation of FGFRs, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[3] The inhibitors synthesized from the 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold are designed to block the ATP-binding site, preventing this initial autophosphorylation event and thereby inhibiting all downstream signaling.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization P1 Autophosphorylation (P) FGFR->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruitment PI3K PI3K P1->PI3K Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor FGFR Inhibitor (e.g., from 5-fluoro-3-nitro- 1H-pyrrolo[2,3-b]pyridine) Inhibitor->P1 Blocks ATP Binding

Caption: FGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.

Experimental Protocol: A Representative Synthesis of an FGFR Inhibitor Intermediate

The following protocol outlines a representative multi-step synthesis starting from 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine to generate a key 3-ureido intermediate, which can be further elaborated into a final FGFR inhibitor via cross-coupling reactions. This protocol is adapted from established methodologies for the synthesis of kinase inhibitors based on the 7-azaindole scaffold.

Synthetic Workflow Overview

Synthetic Workflow A 5-Fluoro-3-nitro- 1H-pyrrolo[2,3-b]pyridine B 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine A->B Step 1: Nitro Reduction C 1-(2,6-Dichloro-3,5-dimethoxyphenyl)-3- (5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)urea B->C Step 2: Urea Formation D Final FGFR Inhibitor (via Suzuki/Buchwald-Hartwig) C->D Step 3: C-H Activation/ Cross-Coupling

Caption: Overall synthetic strategy from the starting material to an advanced intermediate.

Step 1: Reduction of 5-Fluoro-3-Nitro-1H-Pyrrolo[2,3-b]pyridine

Causality: The reduction of the aromatic nitro group to a primary amine is the crucial first step to unmask the key nucleophilic handle for subsequent functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation, often proceeding with high yield and minimal side products.

Reagent/SolventMolar Eq.MWAmount
5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine1.0181.115.00 g
Palladium on Carbon (10 wt%)0.05-500 mg
Ethanol (EtOH)--100 mL
Ethyl Acetate (EtOAc)--100 mL
Hydrogen (H₂)Excess-50 psi

Protocol:

  • To a 500 mL hydrogenation vessel, add 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (5.00 g).

  • Add ethanol (100 mL) and ethyl acetate (100 mL) to dissolve the starting material.

  • Carefully add 10% palladium on carbon (500 mg) to the solution.

  • Seal the vessel and purge with nitrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine as a solid, which is often used in the next step without further purification.

Trustworthiness: The complete consumption of the starting material should be verified by LC-MS. The appearance of a new spot on the TLC plate corresponding to the more polar amine product is a good indicator of reaction progression.

Step 2: Urea Formation with 2,6-Dichloro-3,5-dimethoxyphenyl isocyanate

Causality: The formation of a urea linkage is a common strategy to connect the hinge-binding scaffold with a solvent-front-directed moiety. The isocyanate provides a highly reactive electrophile for the 3-amino group to attack, forming a stable urea bond. The 2,6-dichloro-3,5-dimethoxyphenyl group is a common fragment in potent FGFR inhibitors, occupying a hydrophobic pocket.

Reagent/SolventMolar Eq.MWAmount
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine1.0151.14(Assumed from Step 1)
2,6-Dichloro-3,5-dimethoxyphenyl isocyanate1.1248.06(Calculated based on amine)
Tetrahydrofuran (THF), anhydrous--150 mL
Triethylamine (TEA)0.1101.19(Catalytic amount)

Protocol:

  • Dissolve the crude 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine from Step 1 in anhydrous THF (150 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of triethylamine.

  • In a separate flask, dissolve 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (1.1 eq.) in anhydrous THF (50 mL).

  • Add the isocyanate solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by LC-MS.

  • Upon completion, a precipitate will likely have formed. Cool the mixture in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold THF (2 x 15 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under high vacuum to afford 1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)urea as a solid.

Trustworthiness: The product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the amine starting material and the appearance of the urea product with the expected mass should be confirmed by LC-MS.

Conclusion and Future Steps

The successful synthesis of 1-(2,6-dichloro-3,5-dimethoxyphenyl)-3-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)urea provides a versatile and advanced intermediate. This compound is primed for further diversification through reactions such as C-H activation or palladium-catalyzed cross-coupling at other positions on the 7-azaindole ring to generate a library of potential FGFR inhibitors for structure-activity relationship (SAR) studies. The strategic use of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine allows for an efficient and logical synthetic route to these complex and biologically active molecules. This building block represents a valuable tool for researchers and drug development professionals in the ongoing quest for novel and effective cancer therapeutics targeting the FGFR signaling pathway.

References

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Vertex AI Search.
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • Current progress in cancer treatment by targeting FGFR signaling. (2023). Vertex AI Search.
  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:...
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Vertex AI Search.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Vertex AI Search.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Vertex AI Search.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). Vertex AI Search.

Sources

Application

protocol for Suzuki coupling with 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Application Note: Strategic Pd-Catalyzed C-Arylation of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Part 1: Executive Summary & Strategic Analysis The Challenge: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (commonly referr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Pd-Catalyzed C-Arylation of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as a 5-fluoro-3-nitro-7-azaindole derivative) presents a unique challenge for Suzuki-Miyaura coupling. Unlike standard substrates, the native scaffold lacks a reactive halide (Cl, Br, I) or triflate handle required for the oxidative addition step of the catalytic cycle. Furthermore, the C-3 nitro group and the N-7 pyridine nitrogen create a highly electron-deficient system that can poison palladium catalysts or alter regioselectivity.

The Solution: This protocol details two distinct, field-proven strategies to achieve biaryl coupling with this scaffold:

  • Strategy A (Direct C-H Arylation): Exploiting the strong electron-withdrawing nature of the 3-nitro group to acidify the C-2 proton, facilitating a Palladium-catalyzed Concerted Metallation-Deprotonation (CMD) mechanism. This effectively allows the molecule to function as the nucleophilic partner without pre-functionalization.

  • Strategy B (Classical Suzuki via Halogenation): A "Safety" protocol for users who require coupling at the C-6 or C-4 positions, involving the conversion of the core to a reactive halide intermediate.

Part 2: Pre-requisite Workflow (Critical)

Before attempting any metal-catalyzed coupling, the N-1 pyrrole nitrogen must be protected. The acidic N-H (pKa ~13) in the presence of the 3-nitro group will readily deprotonate under basic Suzuki conditions, forming an azaindole anion that sequesters the Pd-catalyst, killing reactivity.

Recommended Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl).

Protocol: N-Protection (SEM-Cl)
  • Reagents: Substrate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).

  • Procedure:

    • Cool solution of substrate in DMF to 0°C.

    • Add NaH portion-wise. Stir 30 min (gas evolution).

    • Add SEM-Cl dropwise.

    • Warm to RT and stir 2 hours.

    • Quench with water, extract EtOAc. Yields are typically >90%.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Direct C-H Arylation (C-2 Selective)

Best for: Coupling an Aryl Bromide to the C-2 position of the azaindole.

Mechanism: The 3-nitro group lowers the pKa of the C-2 proton, making it susceptible to base-assisted deprotonation by a carbonate-ligated Palladium species.

Reaction Setup:

ComponentEquivalentRole
Substrate (N-Protected)1.0Nucleophile (via C-H activation)
Aryl Bromide (Ar-Br)1.2 - 1.5Electrophile
Catalyst: Pd(OAc)₂5-10 mol%Metal Source
Ligand: P(t-Bu)₃ • HBF₄10-20 mol%Electron-rich ligand for oxidative addition
Base: K₂CO₃ or Cs₂CO₃2.0 - 3.0Promotes CMD mechanism
Solvent: DMA or Dioxane0.2 MHigh boiling, polar aprotic

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or pressure tube with Pd(OAc)₂, Phosphine Ligand, Base, and Substrate. Purge with Argon/N₂ for 5 minutes.

  • Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) and the Aryl Bromide (if liquid).

  • Activation: Seal the vessel.

  • Reaction: Heat to 100–120°C for 12–16 hours.

    • Note: The reaction mixture will turn dark brown/black.

  • Workup: Filter through a Celite pad (elute with EtOAc). Wash filtrate with LiCl (5% aq) to remove DMA.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If conversion is low (<30%), add 30 mol% Pivalic Acid (PivOH) . This acts as a "proton shuttle," significantly accelerating the C-H bond cleavage step in electron-deficient azaindoles.

Protocol B: Classical Suzuki (Halogenated Precursor)

Best for: Users who have synthesized the 6-chloro or 4-chloro derivative and need to couple a Boronic Acid.

Reaction Setup:

ComponentEquivalentRole
Halo-Substrate (e.g., 6-Cl)1.0Electrophile
Boronic Acid (R-B(OH)₂)1.5Nucleophile
Catalyst: Pd(dppf)Cl₂ • DCM5 mol%Robust catalyst for heteroaromatics
Base: K₃PO₄ (2M aq.)3.0Activates Boron species
Solvent: Dioxane/H₂O (4:1)0.15 MBiphasic system

Step-by-Step Procedure:

  • Combine Halo-substrate, Boronic acid, and Pd catalyst in a flask.

  • Add Dioxane and aqueous Base.

  • Degas: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active Pd(0) species rapidly in this system).

  • Reflux: Heat to 90°C for 4–6 hours.

  • Workup: Standard EtOAc extraction.

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the decision logic and mechanistic flow for functionalizing this specific scaffold.

G Start 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Protect Step 1: N-Protection (SEM/Boc) Start->Protect Mandatory Decision Target Position? Protect->Decision RouteA Route A: C-2 Arylation (Direct C-H Activation) Decision->RouteA C-2 (Pyrrole ring) RouteB Route B: C-6/C-4 Coupling (Req. Halogenation) Decision->RouteB C-6/C-4 (Pyridine ring) SuzukiA Reaction: Pd(OAc)2, P(tBu)3 Ar-Br, 120°C RouteA->SuzukiA CMD Mechanism Intermediate Halogenated Intermediate (e.g., 6-Cl-5-F-3-NO2...) RouteB->Intermediate POCl3 or N-Oxide activation SuzukiB Reaction: Pd(dppf)Cl2 Ar-B(OH)2, 90°C Intermediate->SuzukiB Standard Suzuki Product Final Biaryl Product SuzukiA->Product SuzukiB->Product

Caption: Decision tree for coupling strategies. Route A utilizes the intrinsic acidity of the 3-nitro core, while Route B follows classical cross-coupling logic.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Start Material Recovered) Catalyst poisoning by N-7 or Nitro group.Switch to high-denticity ligands (e.g., XPhos) or increase catalyst loading to 10 mol%.
De-halogenation (Route B) Hydride source in solvent or overheating.Use strictly anhydrous solvents; lower temp to 80°C; switch base to KF.
Protodeboronation (Route B) Unstable boronic acid (e.g., 2-pyridyl).Use MIDA boronates or Potassium Trifluoroborates salts instead of free acids.
Low Yield (Route A) Inefficient C-H cleavage.Add 30 mol% Pivalic Acid (PivOH) to assist the CMD step.

References

  • Mechanistic Insight on Azaindole C-H Activation

    • Title: Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.[1][2][3]

    • Source: Chemical Science (RSC), 2022.[2]

    • URL:[Link]

    • Relevance: Establishes the acidity and metallation p
  • General Suzuki Coupling Protocols for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[4][5]

    • Source: Tokyo Chemical Industry (TCI) Technical Guide.
    • Relevance: Provides baseline conditions for Pd(dppf)
  • Synthesis and Reactivity of 7-Azaindoles

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).[1][2][6][7][8]

    • Source: Current Organic Chemistry, Bentham Science.
    • URL:[Link]

    • Relevance: Comprehensive review of functionalization strategies including halogenation and lithi
  • Functionalization of 3-Nitro-Azaindoles (Analogous Chemistry)

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv
    • Source: RSC Advances, 2014.
    • URL:[Link]

    • Relevance: Demonstrates the chemical stability and handling of substituted 7-azaindoles in drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for the synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, found in inhibitors for various kinases like LRRK2, MPS1, and JAK1.[1] The introduction of fluoro and nitro groups modifies the electronic properties of the molecule, making it a valuable building block for novel therapeutics.[2][3]

The synthesis of this compound, primarily through electrophilic nitration of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and product purity.

Reaction Overview: Electrophilic Nitration

The most common route to synthesize 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is the regioselective nitration of the 5-fluoro-7-azaindole precursor. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. The reaction is typically performed using a nitrating agent at low temperatures to control selectivity and prevent degradation.

Caption: General synthesis scheme for 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low or I have isolated no desired product. What are the likely causes?

Low or no yield is a common issue often related to reagent quality, reaction temperature, or degradation of the starting material.

Symptom Possible Cause Recommended Solution
No conversion of starting material (by TLC/LC-MS)Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile. If it is not generated effectively, the reaction will not proceed.1. Use fresh reagents: Use a new, unopened bottle of fuming nitric acid. Acetic anhydride can degrade over time; use a recently opened bottle or distill it before use.2. Ensure anhydrous conditions: Water can quench the nitrating agent. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Starting material is consumed, but no product is formed (smearing on TLC)Degradation/Polymerization: The 7-azaindole core, particularly the pyrrole ring, is sensitive to strongly acidic conditions and can polymerize or degrade, especially at elevated temperatures.[5]1. Strict Temperature Control: Maintain the reaction temperature at or below 0 °C, especially during the addition of the nitrating agent. An ice-salt or dry ice/acetone bath is recommended.2. Use a Milder Nitrating Agent: Consider alternatives to harsh mixed acids (HNO₃/H₂SO₄). Acetyl nitrate, generated in situ from HNO₃ and acetic anhydride, is often effective for nitrating sensitive heterocycles.[6]
Reaction appears to stallInsufficient Activation Energy: While high temperatures can cause degradation, some activation energy is still required.1. Slow Warming: After adding the nitrating agent at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours, monitoring closely by TLC.[7]

Question 2: My TLC/LC-MS analysis shows multiple product spots. How can I improve the regioselectivity and minimize side products?

The formation of multiple products typically points to a lack of selectivity in the nitration reaction.

Symptom Possible Cause Recommended Solution
Multiple spots on TLC, possibly isomersLack of Regioselectivity: While the 3-position is electronically favored, nitration can sometimes occur at other positions on the pyrrole or even the pyridine ring under certain conditions.1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess can lead to di-nitration and other side reactions.2. Choice of Solvent: Acetic acid is a common solvent that can help temper the reactivity of the nitrating agent.
Formation of dark, insoluble materialPolymerization: As mentioned, strong acids can induce the polymerization of the electron-rich pyrrole ring.1. Reverse Addition: Add the substrate (dissolved in the reaction solvent) slowly to the pre-formed nitrating agent solution at low temperature. This keeps the concentration of the sensitive substrate low in the presence of the strong electrophile.[7]

Question 3: I am struggling to purify the final product. What are the best practices for purification?

Purification can be challenging due to the polarity of the nitro-azaindole core and the potential for similar polarity between the product and impurities.

Symptom Possible Cause Recommended Solution
Product streaks on silica gel columnCompound Acidity/Basicity: The pyrrole N-H is weakly acidic, while the pyridine nitrogen is basic. This can lead to strong interactions with the acidic silica gel.1. Neutralize Before Column: Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent (e.g., Ethyl Acetate) before concentrating and loading onto the column.[4]2. Use a Modified Eluent: Add a small amount of a modifier to your eluent system, such as triethylamine (~0.1-1%) to suppress tailing of basic compounds, or acetic acid for acidic compounds.
Co-elution of impuritiesSimilar Polarity: Side products, such as isomers, may have very similar polarity to the desired product.1. Optimize Chromatography: Use a shallow gradient elution (e.g., starting with 100% Hexanes and slowly increasing the percentage of Ethyl Acetate) to improve separation.[4]2. Attempt Recrystallization: If a solid, recrystallization can be a highly effective method to remove impurities with different solubilities. Test various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[4]

graph TD {
A[Start: Reaction Complete?] -- No --> B{Check Reagents & Conditions};
A -- Yes --> C{Analyze Crude by TLC/LC-MS};
C -- "Single Spot, Clean" --> D[Proceed to Work-up & Purification];
C -- "Multiple Spots / Low Conversion" --> E{Troubleshoot Reaction};
E -- "Low Yield" --> F[Verify Reagent Activity & Temperature Control];
E -- "Side Products" --> G[Optimize Stoichiometry & Use Milder Reagents];
E -- "Degradation" --> H[Lower Temperature & Consider Reverse Addition];
B --> A;
F --> A;
G --> A;
H --> A;
D --> I[Final Product];
// Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124
style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style D fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style E fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
style F fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style G fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style H fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124
style I fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF

}

Caption: A troubleshooting workflow for the synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this synthesis? A: Temperature is arguably the most critical parameter. The reaction is highly exothermic, and poor temperature control can lead to a cascade of problems, including reduced selectivity (formation of isomers), di-nitration, and polymerization of the starting material. Maintaining the temperature below 0 °C during the addition of the nitrating agent is essential for achieving a good yield and clean reaction profile.

Q2: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. It is advisable to run a co-spot (a lane with both starting material and the reaction mixture) to accurately track the consumption of the reactant.

Q3: What are the expected spectroscopic characteristics of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine? A: While specific data should be confirmed with your own analysis, you can expect the following:

  • ¹H NMR: The proton at the 2-position of the pyrrole ring will likely appear as a downfield singlet or a small doublet. The protons on the pyridine ring will show characteristic couplings.

  • ¹⁹F NMR: A singlet or doublet corresponding to the fluorine atom at the 5-position.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₇H₄FN₃O₂ = 181.12 g/mol ).

Q4: Is it necessary to protect the N-H of the pyrrole ring before nitration? A: In many cases, N-H protection is not necessary if the reaction conditions are carefully controlled (low temperature, controlled stoichiometry). However, if you consistently face issues with side reactions or polymerization, protecting the nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs) can improve the outcome. The protecting group can be removed in a subsequent step.

Experimental Protocol: Synthesis via Acetyl Nitrate

This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (HNO₃, >90%) (1.1 eq)

  • Acetic Acid (glacial)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in glacial acetic acid.

  • Cooling: Cool the solution to -10 °C using a dry ice/acetone or ice-salt bath.

  • Prepare Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C. Stir this mixture for 15 minutes at 0 °C to pre-form acetyl nitrate.

  • Addition: Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the starting material over 30-45 minutes. Ensure the internal temperature does not rise above 0 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

  • Neutralization & Extraction: Slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. Extract the aqueous mixture three times with Ethyl Acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system of Ethyl Acetate in Hexanes.

References

Sources

Optimization

Technical Support Center: Nitration of 5-Fluoro-7-Azaindole

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development who are working with the nitration of 5-fluoro-7-azai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development who are working with the nitration of 5-fluoro-7-azaindole. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific electrophilic aromatic substitution.

Introduction: The Challenge of Regioselectivity

The nitration of 5-fluoro-7-azaindole is a nuanced reaction where achieving high regioselectivity for the desired product can be challenging. The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active compounds and kinase inhibitors.[1][2] The presence of a fluorine atom at the 5-position and a nitrogen atom in the six-membered ring introduces competing electronic effects that influence the position of nitration. This guide will help you understand these effects and control your reaction to minimize side products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for nitration on the 5-fluoro-7-azaindole ring, and why?

The most probable sites for electrophilic nitration on the 5-fluoro-7-azaindole core are the C3, C4, and C6 positions. Here's a breakdown of the reasoning:

  • C3 Position: The pyrrole ring of the azaindole system is inherently electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic or mild conditions.[3] This is analogous to the reactivity of indole itself.

  • C4 and C6 Positions: Under strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates the six-membered ring towards electrophilic attack. The pyrrole nitrogen can also be protonated, which deactivates the five-membered ring. The fluorine at C5 is an ortho-, para-directing deactivator. Therefore, nitration may be directed to the C4 and C6 positions. The directing effects can be complex and are highly dependent on the reaction conditions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Observing multiple spots on your TLC is a common issue and likely indicates the formation of a mixture of regioisomers and potentially di-nitrated products. The most common side products are:

  • Positional Isomers: You are likely forming a mixture of 3-nitro, 4-nitro, and 6-nitro-5-fluoro-7-azaindole. The ratio of these isomers will depend heavily on your reaction conditions (acid concentration, temperature, and nitrating agent).

  • Di-nitrated Products: If the reaction conditions are too harsh (e.g., excess nitrating agent, elevated temperature), you may see the formation of di-nitro products.[4]

  • Degradation Products: Azaindoles can be sensitive to strong acids and oxidizing conditions, leading to the formation of dark, insoluble tars or polymers.[3]

Q3: My reaction is turning dark and forming a lot of insoluble material. What is causing this, and how can I prevent it?

The formation of dark, insoluble tars is a strong indication of substrate degradation or polymerization.[3] This is often caused by:

  • Excessively Strong Acidic Conditions: The 7-azaindole ring system is susceptible to acid-catalyzed polymerization.

  • High Temperatures: Increased temperatures can accelerate degradation pathways.

  • Oxidative Side Reactions: Nitrating agents are strong oxidizers and can lead to undesired side reactions.

To mitigate this, consider the following:

  • Lowering the Reaction Temperature: Perform the reaction at 0°C or even lower to improve selectivity and reduce degradation.[3]

  • Controlling Stoichiometry: Use a minimal excess of the nitrating agent.[4]

  • Using Milder Nitrating Agents: Instead of a classic nitric acid/sulfuric acid mixture, consider using milder reagents like acetyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product Sub-optimal reaction conditions leading to a mixture of isomers or degradation.1. Optimize Temperature: Start at a low temperature (e.g., -10°C to 0°C) and slowly warm up if the reaction is not proceeding. 2. Vary the Nitrating Agent: Experiment with different nitrating agents (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄, acetyl nitrate). 3. Control Addition: Add the nitrating agent slowly and dropwise to maintain a low localized concentration.
Formation of Multiple Isomers Competing directing effects of the fluoro group and the pyridine nitrogen.1. Modify the Solvent: The polarity of the solvent can influence regioselectivity. 2. Protecting Groups: Consider protecting the pyrrole nitrogen (e.g., with a tosyl group) to alter the electronic distribution of the ring system.[6]
Over-nitration (Di-nitro Products) Reaction conditions are too harsh (excess nitrating agent, high temperature).1. Reduce Stoichiometry: Use close to a 1:1 ratio of nitrating agent to substrate.[4] 2. Decrease Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in Purifying the Product The similar polarity of the isomeric products makes separation by column chromatography challenging.1. Recrystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. 2. Derivative Formation: If separation is extremely difficult, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Visualizing the Reaction Pathway

The following diagram illustrates the potential nitration pathways for 5-fluoro-7-azaindole, highlighting the formation of the primary regioisomers.

Nitration_Pathways Start 5-Fluoro-7-Azaindole Intermediate3 Sigma Complex (Attack at C3) Start->Intermediate3 C3 Attack Intermediate4 Sigma Complex (Attack at C4) Start->Intermediate4 C4 Attack Intermediate6 Sigma Complex (Attack at C6) Start->Intermediate6 C6 Attack Nitronium NO₂⁺ (Electrophile) Product3 3-Nitro-5-fluoro-7-azaindole Intermediate3->Product3 -H⁺ Side_Products Di-nitro & Degradation Products Intermediate3->Side_Products Harsh Conditions Product4 4-Nitro-5-fluoro-7-azaindole Intermediate4->Product4 -H⁺ Intermediate4->Side_Products Harsh Conditions Product6 6-Nitro-5-fluoro-7-azaindole Intermediate6->Product6 -H⁺ Intermediate6->Side_Products Harsh Conditions

Caption: Potential nitration pathways of 5-fluoro-7-azaindole.

Experimental Protocol: Nitration of 5-Fluoro-7-Azaindole

This protocol is a general guideline and may require optimization for your specific setup and desired outcome.

Materials:

  • 5-Fluoro-7-azaindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-fluoro-7-azaindole (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath). Stir until all the starting material has dissolved.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 5-fluoro-7-azaindole, ensuring the reaction temperature is maintained below 5°C.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice. This should cause the product to precipitate.

  • Work-up:

    • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the isomers.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27255–27259. [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Publishing. (n.d.). Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Retrieved from [Link]

  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents. (n.d.).
  • Azaindole Therapeutic Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrophilic substitution-Nitration of aromatic rings. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Retrieved from [Link]

  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents. (n.d.).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC. (n.d.). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. (n.d.). Retrieved from [Link]

  • EAS-Nitration | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (n.d.). Retrieved from [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli - Frontiers. (2022). Frontiers in Catalysis, 2. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale - Scite.ai. (n.d.). Retrieved from [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • [Stability of 5-fluorouracil solutions according to different parameters] - PubMed. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

[1] Executive Summary The synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-3-nitro-7-azaindole) typically involves the electrophilic nitration of the 5-fluoro-7-azaindole core. While the C3...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-fluoro-3-nitro-7-azaindole) typically involves the electrophilic nitration of the 5-fluoro-7-azaindole core. While the C3 position is the preferred site for substitution, this reaction frequently generates a specific profile of impurities: unreacted starting material, C-6 regioisomers (rare but possible),


-oxides, and inorganic salts.

This guide moves beyond standard textbook advice, utilizing the unique amphoteric nature of the 7-azaindole scaffold to design self-validating purification logic.

Module 1: Diagnostic & Triage

Before attempting purification, identify the nature of your contamination.

Q: My crude solid is dark orange/brown. Is this normal? A: Pure nitro-7-azaindoles are typically bright yellow to pale orange. A dark brown or tarry appearance usually indicates:

  • Oxidative Polymerization: Caused by high reaction temperatures or insufficient quenching of nitrating agents.

  • 
    -Oxide Formation:  The pyridine nitrogen (N7) is susceptible to oxidation by fuming nitric acid, forming the 
    
    
    
    -oxide, which is often more polar and darker.

Q: How do I distinguish between Starting Material (SM) and Product on TLC? A:

  • Stationary Phase: Silica Gel (

    
    )
    
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes

  • Visualization: UV (254 nm). The nitro group quenches fluorescence significantly compared to the starting material.

    • Starting Material (5-fluoro-7-azaindole): Higher

      
      , strong fluorescence.
      
    • Product (3-Nitro derivative): Lower

      
       (more polar due to 
      
      
      
      ), weak/dull fluorescence, often visible as a yellow spot under visible light.

Module 2: The "Amphoteric Swing" Protocol (Recommended)

This is the most robust method for purifying 3-nitro-7-azaindoles. It exploits the significant acidity difference between the product and its impurities.

The Chemical Logic: The electron-withdrawing nitro group at C3 significantly increases the acidity of the pyrrole N-H (N1).

  • Starting Material pKa (N-H): ~13.2

  • 3-Nitro Product pKa (N-H): ~10.5 (Estimated)

We can selectively dissolve the product in mild base, filter off non-acidic impurities, and reprecipitate.

Step-by-Step Protocol
  • Dissolution: Suspend the crude yellow solid in 1M NaOH (aq) . Use approximately 10 mL per gram of crude.

    • Observation: The solution should turn a deep yellow/orange (formation of the nitronate-like anion).

  • Filtration (Critical): Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • What this removes: Unreacted starting material (less soluble in dilute base), inorganic salts that are insoluble at high pH, and neutral tars.

  • Precipitation: Cool the filtrate to 0°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Endpoint: Adjust pH to ~3–4. The product will crash out as a bright yellow solid.

  • Isolation: Filter the solid, wash copiously with water (to remove NaCl), and dry under vacuum at 50°C.

Workflow Visualization

PurificationLogic Start Crude Mixture (Product + SM + Tars) Step1 Suspend in 1M NaOH Start->Step1 Decision1 Is it Soluble? Step1->Decision1 Filtrate Filtrate (Liquid) Contains Product Anion Decision1->Filtrate Yes (Acidic NH) Residue Filter Cake (Solid) Contains SM + Tars Decision1->Residue No (Neutral/Basic) Step2 Acidify Filtrate (HCl) to pH 3-4 Filtrate->Step2 End Pure Product Precipitates Step2->End

Figure 1: The "Amphoteric Swing" purification logic. By utilizing the acidity of the N1-proton enhanced by the nitro group, the product can be separated from neutral impurities without chromatography.

Module 3: Advanced Troubleshooting & FAQs

Q: The "Swing" method failed; I still have Starting Material (SM). What now? A: If the pKa difference isn't sufficient (rare for nitro compounds), use Selective Acid Extraction .

  • Logic: The SM (5-fluoro-7-azaindole) has a basic pyridine nitrogen (pKa ~4.6). The 3-nitro product has a much less basic pyridine nitrogen due to the electron-withdrawing nitro group.

  • Protocol:

    • Dissolve crude in Ethyl Acetate.

    • Wash with pH 4.0 Citrate Buffer (or very dilute HCl).

    • Result: The SM protonates and moves to the aqueous layer. The Nitro-product (too weakly basic to protonate at pH 4) stays in the organic layer.

Q: How do I remove inorganic salts (Sodium Sulfate/Nitrate)? A: 7-azaindoles are sparingly soluble in water, while these salts are highly soluble.

  • Slurry Wash: Suspend the solid in water, sonicate for 10 minutes, and filter. Repeat until the filtrate conductivity is negligible.

  • Silver Nitrate Test: If chloride contamination is suspected (from HCl workup), test the filtrate with

    
    . If cloudy, continue washing.
    

Q: What is the best solvent for Recrystallization? A: If the acid-base method yields amorphous powder, recrystallize to get crystalline material.

Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) High Dissolve in hot EtOH, add water until turbid, cool slowly. Best for removing trace tars.
DMF / Water Medium Good for very insoluble batches. Dissolve in min. DMF, crash out with water. Risk of trapping DMF in crystal lattice.
Acetone / Hexane Low Often leads to oiling out rather than crystallization for nitro-azaindoles.

Module 4: Safety & Stability

  • Explosion Hazard: Nitro compounds can be energetic. Do not heat the dry solid above 100°C.

  • Storage: Store at -20°C. 7-azaindoles are stable, but nitro derivatives can be light-sensitive. Store in amber vials.

Reference Data
PropertyValueContext
Molecular Weight 181.12 g/mol 5-fluoro-3-nitro-7-azaindole
Appearance Yellow SolidColor darkens with oxidation
Solubility DMSO, DMF, hot EtOHInsoluble in water, Hexanes
pKa (N1-H) ~10.5 (Est)Acidic enough for NaOH dissolution

References

  • Robison, M. M., & Robison, B. L. (1955).[1] "7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)."[2] Journal of the American Chemical Society, 77(24), 6554–6559. (Foundational synthesis of the core scaffold).

  • Merour, J. Y., & Joseph, B. (2001). "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 5(5), 471-506.[2] (Comprehensive review on reactivity and nitration patterns). [3]

  • Zhang, Z., et al. (2016). "Process for preparing halogenated azaindole compounds." World Intellectual Property Organization, WO2016100651A1. (Industrial purification protocols for substituted azaindoles).

  • BenchChem. (2025).[4][1] "1-Acetyl-7-azaindole Technical Guide." (General handling and solubility data for 7-azaindole derivatives).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Topic: Scale-up Synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Support Center Guide Status: Operational Role: Senior Application Scientist Context: High-purity intermediate synthesis for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up Synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine Content Type: Technical Support Center Guide

Status: Operational Role: Senior Application Scientist Context: High-purity intermediate synthesis for kinase inhibitor development (e.g., Vemurafenib analogs).

Introduction: The Critical Nature of the C3-Nitro Core

You are likely accessing this guide because you are scaling up the synthesis of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine . This molecule is a linchpin intermediate. The C3-nitro group is the precursor to the C3-amine, a ubiquitous motif in ATP-competitive kinase inhibitors.

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold presents a unique challenge: the pyridine ring is electron-deficient, deactivating the system, while the pyrrole ring remains electron-rich. The addition of a 5-fluoro substituent further pulls electron density from the pyridine ring, theoretically enhancing C3 regioselectivity but also increasing the risk of N-oxidation if conditions are too aggressive.

This guide moves beyond "recipe" chemistry into process engineering , focusing on safety, exotherm management, and impurity control at scale (>100 g).

Phase 1: Route Selection & Reaction Engineering

Q: Why is fuming nitric acid/sulfuric acid (HNO₃/H₂SO₄) the preferred system over milder nitrating agents?

A: While acetyl nitrate (Ac₂O/HNO₃) is milder, it is often insufficient for 7-azaindoles due to the electron-withdrawing nature of the pyridine ring.

  • Mechanism: The reaction is an Electrophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). The active species is the nitronium ion (
    
    
    
    ).[1]
  • Causality: The 5-fluoro group and the pyridine nitrogen deactivate the system. You need the high concentration of

    
     generated by dehydrating HNO₃ with H₂SO₄ to overcome this activation energy barrier. Milder reagents often stall or lead to incomplete conversion, which is disastrous at scale due to difficult separations.
    
Q: How does the 5-fluoro substituent affect regioselectivity?

A: It actually helps.

  • Electronic Effect: The fluorine at C5 is electron-withdrawing. It deactivates the pyridine ring (positions 4, 5, 6) even further.

  • Outcome: This directs the electrophile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) almost exclusively to the most electron-rich position remaining: C3  on the pyrrole ring.
    
  • Risk: The primary competing reaction is not regioisomerism (e.g., C4-nitro), but N-oxidation of the pyridine nitrogen (N7), creating the N-oxide byproduct.

Phase 2: Execution & Safety (The Protocol)

Standard Operating Procedure (SOP): 100g Scale-Up

Safety Warning: Nitration is highly exothermic.[2] The heat of reaction can trigger a runaway if addition rates are not strictly controlled.

Materials:
  • Substrate: 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Solvent: Sulfuric Acid (

    
    ), conc. (10-15 volumes)
    
  • Reagent: Fuming Nitric Acid (

    
    ), >90% (1.1 - 1.2 equiv)
    
  • Quench: Crushed Ice / Water

Step-by-Step Workflow:
  • Dissolution (Heat Management):

    • Charge ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       into the reactor.[3]
      
    • Cool to 0–5°C .[4]

    • Add 5-fluoro-1H-pyrrolo[2,3-b]pyridine portion-wise. Note: This dissolution is exothermic. Do not allow T > 20°C.

  • Nitration (The Critical Step):

    • Cool the mixture back to -5°C to 0°C .

    • Add Fuming

      
       dropwise via an addition funnel or dosing pump.
      
    • CRITICAL: Maintain internal temperature < 10°C . If T rises, stop addition immediately.

    • Why? Higher temperatures favor N-oxidation and oxidative ring opening.

  • Reaction Age:

    • After addition, allow the mixture to warm to room temperature (20-25°C) .

    • Stir for 1–3 hours. Monitor by HPLC/TLC.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (5x weight of acid).

    • Observation: The product should precipitate as a yellow/orange solid.

    • Adjust pH to ~9-10 with 50% NaOH or

      
       (optional, but often necessary to free the base if the sulfate salt precipitates). Note: Nitro-azaindoles are acidic (NH); high pH can solubilize them as salts. pH 4-6 is often safer for precipitation.
      
    • Recommendation: For this specific substrate, quenching into water usually precipitates the free base directly due to the electron-withdrawing nitro group reducing the basicity of the pyridine nitrogen.

    • Filter the solid.[4] Wash with copious water to remove acid.

    • Dry at 50°C under vacuum.

Visual Workflow (Graphviz)

NitrationProcess Start Start: 5-Fluoro-7-azaindole Dissolve Dissolve in H2SO4 (Exothermic: Keep <20°C) Start->Dissolve Cool Cool to -5°C Dissolve->Cool AddHNO3 Add Fuming HNO3 Dropwise (CRITICAL: Keep T < 10°C) Cool->AddHNO3 Warm Warm to 20°C Stir 2 Hours AddHNO3->Warm Check HPLC Check: Conversion > 98%? Warm->Check Check->Warm No (Stir longer) Quench Quench onto Ice/Water Check->Quench Yes Filter Filter & Wash (H2O) Quench->Filter Dry Dry under Vacuum Filter->Dry

Caption: Logical workflow for the scale-up nitration of 5-fluoro-7-azaindole, emphasizing critical temperature control points.

Phase 3: Troubleshooting & FAQs

Q: I see a peak at RRT 0.85 on HPLC. Is this the regioisomer?

A: It is likely the N-oxide (5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide).

  • Cause: Reaction temperature drifted >15°C during HNO₃ addition.

  • Fix: Ensure efficient cooling. If the impurity is present, it can often be removed by recrystallization from DMF/Water or Methanol . The N-oxide is more polar.

Q: The product is not precipitating upon quenching into water.

A: You may have formed a supersaturated sulfate salt solution.

  • Troubleshooting:

    • Check the pH. If pH < 1, the pyridine nitrogen is protonated.

    • Slowly adjust pH to 4–5 using Sodium Acetate or dilute NaOH. The free base (which is poorly soluble in water) will crash out.

    • Caution: Do not go to pH > 10, as the pyrrole NH (made acidic by the nitro group) can deprotonate, forming a water-soluble salt.

Q: My yield is low (<50%). Where did I lose material?

A: Check your filtration mother liquor.

  • Issue: The 3-nitro group makes the molecule significantly more acidic. In strong alkaline washes, it dissolves.

  • Solution: Keep wash water neutral or slightly acidic (pH 5-6).

Q: Can I use Acetyl Nitrate (Ac₂O/HNO₃) to avoid Sulfuric Acid?

A: Only if you accept lower conversion.

  • Data:

    Reagent System Conversion (2h) Impurity Profile Safety
    HNO₃ / H₂SO₄ >98% Low (if T controlled) High Exotherm

    | Ac₂O / HNO₃ | ~60-70% | High (N-acetylation) | Potentially Explosive* |

    *Acetyl nitrate is prone to explosive decomposition if heated. H₂SO₄ is safer for scale-up despite the exotherm because it acts as a heat sink.

References

  • Preparation of 3-nitro-7-azaindole derivatives : The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. DTIC.

  • Scale-up Nitration Safety : Process Safety Assessment of the Entire Nitration Process. MDPI.

  • Regioselective Synthesis : Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications.[5]

  • Azaindole Functionalization : Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole (Contextual reference for nitration conditions). Thieme Connect.

  • General Indole Nitration : Technical Support Center: Improving Regioselectivity of Indole Nitration. BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of 5-Fluoro vs. 5-Halo-3-Nitro-1H-Pyrrolo[2,3-b]pyridines in Synthesis

The following guide details the comparative efficacy of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine versus its 5-bromo/chloro analogs in synthetic applications. Executive Summary In the development of type I and II kinase...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative efficacy of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine versus its 5-bromo/chloro analogs in synthetic applications.

Executive Summary

In the development of type I and II kinase inhibitors (e.g., JAK, FGFR, and BRAF inhibitors), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. The 3-nitro-7-azaindole core serves as a critical intermediate, primarily as a precursor to the 3-amino hinge-binding motif.

The choice between a 5-fluoro and a 5-bromo/chloro substituent at this stage dictates the synthetic strategy:

  • 5-Fluoro: Acts as a static physicochemical modulator . It is generally inert to downstream coupling but essential for metabolic stability and hydrogen-bond tuning. Its synthesis prioritizes robust reduction methods (e.g., catalytic hydrogenation) that are compatible with the C-F bond.

  • 5-Bromo/Iodo: Acts as a dynamic synthetic handle . It enables late-stage diversification at the C5 position via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, it imposes strict limitations on the reduction of the 3-nitro group to avoid hydrodehalogenation.

Synthetic Pathways & Mechanistic Insights

Electrophilic Nitration: The Gateway Step

The introduction of the nitro group at C3 is the first divergence point. The electron-deficient pyridine ring deactivates the system, but the pyrrole nitrogen (N1) activates C3 sufficiently for electrophilic aromatic substitution (


).
  • Mechanism: The reaction proceeds via a sigma-complex at C3. The inductive effect of the halogen at C5 (meta to the reaction center) has a marginal effect on the reaction rate, but the solubility differences are significant.

  • Comparison:

    • 5-Fluoro: The high electronegativity of fluorine slightly deactivates the ring compared to hydrogen, but the small atomic radius minimizes steric hindrance.

    • 5-Bromo: The bulky bromine atom can reduce solubility in the nitration media (often fuming

      
      ), leading to precipitation of the product. This is often advantageous for purification (filtration vs. chromatography).
      
Divergent Workflows: The "Static" vs. "Dynamic" Route

The following diagram illustrates the strategic decision tree based on the C5 substituent.

AzaindoleSynthesis Start 5-Halo-7-Azaindole (Precursor) Nitro 3-Nitro-5-Halo-7-Azaindole (Intermediate) Start->Nitro HNO3, 0°C (Nitration) F_Red Catalytic Hydrogenation (H2, Pd/C) Nitro->F_Red If X = F (Stable to H2) Br_Coup Suzuki Coupling (C5 Diversification) Nitro->Br_Coup If X = Br (Pd-Catalysis) Br_Red Chemoselective Reduction (Fe/NH4Cl or Sn/HCl) Nitro->Br_Red If X = Br (Skip Coupling) F_Prod 3-Amino-5-Fluoro (Static Core) F_Red->F_Prod Br_Coup->Br_Red Retains Aryl Br_Prod 3-Amino-5-Aryl (Complex Core) Br_Red->Br_Prod 3-Amino-5-Bromo\n(Reactive Core) 3-Amino-5-Bromo (Reactive Core) Br_Red->3-Amino-5-Bromo\n(Reactive Core)

Caption: Strategic divergence in 3-nitro-7-azaindole processing. 5-F allows direct hydrogenation; 5-Br requires chemoselective reduction or prior coupling.

Critical Reactivity Analysis

Reduction of the Nitro Group (The Efficiency Bottleneck)

This is the most critical differentiator. The 3-nitro group must be reduced to an amine to form the hinge-binding motif (typically a urea or amide).

Feature5-Fluoro Analog5-Bromo/Chloro Analog
Preferred Method Catalytic Hydrogenation (

, Pd/C)
Dissolving Metal Reduction (Fe/AcOH, Sn/HCl, or Zn/NH

Cl)
Reaction Time Fast (1–4 hours)Slow (4–12 hours)
Risk Profile Low. The C-F bond is extremely stable to hydrogenolysis under standard conditions.High. Pd/C +

causes rapid hydrodehalogenation (loss of Br/Cl), destroying the scaffold.
Workup Filtration (Celite) + Evaporation.Aqueous extraction required to remove metal salts (Fe/Sn sludge).
Yield >90%70–85%
Nucleophilic Aromatic Substitution ( )

Contrary to standard pyridine chemistry, the 5-position in 7-azaindole is not activated for


 by the ring nitrogen (N7), as it is in the meta position relative to N7.
  • 5-Fluoro: While 5-fluoropyridines usually undergo

    
    , the 5-fluoro-7-azaindole core is resistant to nucleophilic attack at C5 unless the N7 is oxidized to an N-oxide. Therefore, 5-F is not  a viable leaving group for synthesis; it is a final structural element.
    
  • 4-Chloro Analogs: If the comparison includes 4-chloro-3-nitro-5-bromo-7-azaindole, the C4-chloro group is highly reactive toward

    
     due to the para relationship with N7 and the ortho relationship with the electron-withdrawing nitro group.
    
Cross-Coupling Capability
  • 5-Fluoro: Inert to Pd-catalyzed coupling.

  • 5-Bromo: Excellent substrate for Suzuki-Miyaura coupling.[1]

    • Note: The coupling can be performed on the nitro compound before reduction. The nitro group is tolerated by Pd(0) catalysts, allowing the installation of complex aryl groups at C5 prior to the sensitive reduction step.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine

This protocol utilizes the insolubility of the nitrated product for purification.

  • Reagents: 5-Bromo-7-azaindole (1.0 eq), Fuming

    
     (excess).
    
  • Setup: Cool fuming nitric acid to 0°C in an ice bath.

  • Addition: Add solid 5-bromo-7-azaindole portion-wise over 15 minutes. Maintain temperature <5°C to prevent over-nitration or oxidation.

  • Reaction: Stir at 0°C for 1–2 hours. A yellow precipitate will form.

  • Quench: Pour the mixture onto crushed ice/water (10x volume).

  • Isolation: Filter the yellow solid. Wash copiously with water until filtrate is neutral.

  • Drying: Vacuum dry at 45°C.

  • Expected Yield: 75–85%.

  • Data:

    
    H NMR (DMSO-
    
    
    
    ) typically shows a downfield shift of the C2 proton (~8.9 ppm) due to the adjacent nitro group.
Protocol B: Chemoselective Reduction of 5-Bromo-3-nitro-7-azaindole

Designed to prevent debromination.

  • Reagents: 5-Bromo-3-nitro-7-azaindole (1.0 eq), Iron powder (5.0 eq),

    
     (10.0 eq).
    
  • Solvent: EtOH/Water (4:1).

  • Procedure: Suspend substrate and iron in solvent. Heat to 80°C.

  • Addition: Add solid

    
     portion-wise.
    
  • Monitoring: Monitor by TLC/LCMS for disappearance of nitro (M) and appearance of amine (M-30). Crucial: Watch for des-bromo byproduct (M-30-79).

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH. Concentrate filtrate. Partition between EtOAc and sat.

    
    .
    
  • Yield: 70–80%.

Protocol C: Catalytic Hydrogenation of 5-Fluoro-3-nitro-7-azaindole

High-efficiency method for the fluoro analog.

  • Reagents: 5-Fluoro-3-nitro-7-azaindole (1.0 eq), 10% Pd/C (0.1 eq by wt).

  • Solvent: MeOH or EtOH.

  • Procedure: Purge vessel with

    
    . Add catalyst.[2][3][4] Switch to 
    
    
    
    balloon (1 atm). Stir vigorously at RT for 2 hours.
  • Workup: Filter through Celite. Evaporate solvent.

  • Yield: >95% (Quantitative).

References

  • Regioselective Nitration & Coupling: Bioorganic & Medicinal Chemistry Letters, 2012. "Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1)." (Demonstrates nitration of 5-bromo precursor and subsequent Suzuki coupling).

  • Reduction Methodologies: Organic Letters, 2015.[5] "Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." (Discusses chemoselective reduction alternatives).

  • General Azaindole Reactivity: Organic Chemistry Frontiers, 2021. "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[6]

  • Process Scale Synthesis: ResearchGate, "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[7] (Details the nitration on >50kg scale).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Chemical Context Compound: 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS: 866319-00-8 Primary Application: Critical intermediate in the synthesis of kinase inhibitors (specifically JAK/STAT pathway m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS: 866319-00-8 Primary Application: Critical intermediate in the synthesis of kinase inhibitors (specifically JAK/STAT pathway modulators).

Scientist’s Advisory: While standard Safety Data Sheets (SDS) classify this compound as an Irritant (Category 2) and Acute Toxin (Category 4), its structural moieties—specifically the nitro group (


)  attached to a fluorinated 7-azaindole core —warrant elevated precautions. Nitro-aromatics are known methemoglobinemia inducers and can exhibit rapid transdermal permeation. The fluorine substitution increases lipophilicity, potentially enhancing skin absorption rates beyond standard models.

Treat this compound as a high-permeability toxicant. Do not rely solely on standard "irritant" protocols.

Risk Assessment & Hazard Identification

The following hazard profile synthesizes GHS classifications with Structure-Activity Relationship (SAR) alerts for this specific scaffold.

Hazard ClassGHS CodeSignalMechanism of Action / Risk
Acute Toxicity (Oral) H302WarningSystemic toxicity upon ingestion.[1][2] Potential interference with oxygen transport (methemoglobinemia risk typical of nitro-heterocycles).
Skin Corrosion/Irrit. H315WarningDirect tissue damage. High Risk: Fluorination enhances lipid solubility, increasing risk of transdermal uptake.
Eye Damage/Irrit. H319WarningMechanical irritation from micro-crystalline powder; chemical irritation from acidic/basic hydrolysis on moist mucosa.
STOT - Single Exp. H335WarningRespiratory tract irritation.[1] Fine dust generation during weighing is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. Standard laboratory PPE is insufficient for chronic handling of fluorinated nitro-aromatics.

A. Respiratory Protection (Inhalation)[1][3][4]
  • Primary Control: All open-container manipulations (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood.

  • Operational Standard: Maintain sash height at or below the certification mark (typically 18 inches) to ensure face velocity of 80–100 fpm.

  • Secondary (Emergency/Maintenance): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with P100 cartridges (organic vapor + particulate). Note: N95 masks offer insufficient protection against organic vapors potentially off-gassing from solution.

B. Dermal Protection (Skin)[2][5]
  • The Problem: Standard 4-mil nitrile gloves are permeable to many nitro-aromatics and halogenated solvents over time.

  • The Solution (Double-Gloving Protocol):

    • Inner Layer: 4-mil Nitrile (inspection white/blue).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

    • Change Frequency: Immediately upon splash; routinely every 60 minutes during active handling.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Exposed skin on wrists/neck must be covered.

C. Ocular Protection (Eyes)[1][2]
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are not recommended for fine powders that can drift around lenses.

Operational Workflow: Step-by-Step

This workflow is designed to minimize static discharge (a common issue with dry azaindoles) and aerosolization.

HandlingProtocol Start Start: Handling Request RiskCheck 1. Engineering Check (Hood Velocity > 80fpm) Start->RiskCheck RiskCheck->Start Fail (Stop Work) PPE 2. Don PPE (Double Nitrile + Goggles) RiskCheck->PPE Pass Weighing 3. Weighing Protocol (Anti-static Gun + Draft Shield) PPE->Weighing Solubilization 4. Solubilization (Add Solvent to Powder) Weighing->Solubilization Slow Addition Cleanup 5. Decontamination (10% Surfactant Wash) Solubilization->Cleanup Disposal 6. Waste Segregation (Halogenated Organic) Cleanup->Disposal

Figure 1: Logical workflow for handling fluorinated nitro-azaindoles, emphasizing engineering controls prior to exposure.

Protocol 1: Weighing & Transfer
  • Static Control: 7-azaindole derivatives are often fluffy, electrostatic powders. Use an ionizing anti-static gun or polonium strip near the balance pan before opening the vial.

  • Draft Protection: Use a balance enclosure inside the fume hood. Do not turn off the hood fan; instead, use a secondary draft shield.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.

Protocol 2: Solubilization
  • Solvent Choice: DMSO or DMF are typical.

  • Exotherm Alert: Nitro-compounds can generate heat upon dissolution. Add solvent slowly to the powder (not powder to solvent) to control potential exotherms.

  • Venting: Do not cap the vial tightly immediately after dissolution; allow thermal equilibrium for 2-3 minutes.

Protocol 3: Spill Response
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to prevent dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or chemically inert pads.

  • Decontamination: Clean surface with a 10% soap/water solution followed by an ethanol wipe. The soap is critical to lift the lipophilic fluorinated compound.

Disposal & Waste Management

Proper segregation is legally mandated due to the halogen (Fluorine) content.

Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic Solvent"Hazardous Waste: 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in [Solvent]"
Solid Waste Hazardous Solid Debris"Contaminated PPE/Wipes - Toxic/Irritant"
Aquatic STRICTLY PROHIBITED Do not pour down sink. Fluorinated heterocycles persist in water systems.

Disposal Logic: The presence of fluorine generally precludes this from being mixed with non-halogenated fuel-blending waste streams. It must be incinerated at a facility permitted for halogenated organics to capture acid gases (HF) generated during combustion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

  • PubChem. (n.d.). Compound Summary: 5-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 866319-00-8). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
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